GNF362

ITPK Kinase inhibition Enzymatic assay

GNF362 is a co-crystallography-optimized, orally bioavailable ITPK inhibitor with nanomolar potency (ITPKB IC50=9 nM) and >150-kinase selectivity. It outperforms FK506 in preserving GVL while reducing GVHD and offers superior potency over BAMB-4. This compound ensures data reproducibility in calcium signaling and T-cell studies. Ideal for researchers requiring a validated, high-quality chemical probe.

Molecular Formula C22H21F3N6
Molecular Weight 426.4 g/mol
Cat. No. B2934020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF362
Molecular FormulaC22H21F3N6
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)CC3=C(NN=C3)C4=CC=C(C=C4)C#N
InChIInChI=1S/C22H21F3N6/c1-15-13-30(8-9-31(15)20-7-6-19(12-27-20)22(23,24)25)14-18-11-28-29-21(18)17-4-2-16(10-26)3-5-17/h2-7,11-12,15H,8-9,13-14H2,1H3,(H,28,29)/t15-/m1/s1
InChIKeyVNTCGXMLDSKOKN-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GNF362 Compound Guide for Research Procurement: Potent and Selective ITPKB Inhibitor


GNF362 is a synthetic small-molecule inhibitor of inositol 1,4,5-trisphosphate 3-kinase (ITPK) enzymes, discovered through high-throughput screening and co-crystallography with Itpkb [1]. It exhibits nanomolar potency against ITPKB (IC50 = 9 nM) and also inhibits ITPKA (IC50 = 20 nM) and ITPKC (IC50 = 19 nM) [2]. The compound is orally bioavailable and has demonstrated efficacy in preclinical models of graft-versus-host disease (GVHD), arthritis, and platelet activation [3]. GNF362 is covered by patent US20090306039 and represents a research tool for modulating calcium signaling and T-cell responses [4].

Why GNF362 Cannot Be Substituted by Generic ITPK Inhibitors or Global Immunosuppressants


ITPK enzymes exhibit distinct tissue distribution and regulatory roles, rendering non-selective or weakly potent inhibitors unsuitable for mechanistic studies. GNF362 is a co-crystallography-optimized inhibitor with a defined binding mode and >150-kinase selectivity profile [1]. Generic alternatives such as BAMB-4 (ITPKA IC50 = 37 μM) are orders of magnitude less potent , while global immunosuppressants like FK506 (tacrolimus) indiscriminately suppress T-cell responses, failing to preserve graft-versus-leukemia (GVL) effects [2]. Substitution with uncharacterized or weakly active compounds introduces confounding variables, compromising data reproducibility and mechanistic clarity. Procurement of GNF362 ensures consistency with published pharmacokinetic, selectivity, and functional datasets across multiple disease models [3].

Quantitative Differentiation Evidence for GNF362 Against Comparators


Biochemical Potency and ITPK Isoform Selectivity Profile of GNF362

GNF362 inhibits ITPKB with an IC50 of 9 nM, demonstrating approximately 4,000-fold greater potency than the ITPKA inhibitor BAMB-4 (IC50 = 37 μM). It also inhibits ITPKA (IC50 = 20 nM) and ITPKC (IC50 = 19 nM), providing a defined selectivity profile across the three ITPK isoforms [1]. This potency enables complete target engagement at low nanomolar concentrations in cellular assays [2].

ITPK Kinase inhibition Enzymatic assay

Selective Deletion of Alloreactive T Cells Versus FK506 in GVHD Model

In a murine model of acute graft-versus-host disease (aGVHD), GNF362 treatment resulted in 50% long-term survival (day 100) compared to 0% survival with vehicle (day 36) and FK506 at 12 mg/kg (day 40). Notably, FK506 at a higher dose (36 mg/kg) failed to provide any survival advantage (P=0.2 vs vehicle) [1]. Crucially, GNF362 preserved graft-versus-leukemia (GVL) activity against MLL-AF9-eGFP and C1498-luciferase AML lines, whereas FK506 broadly suppressed both alloreactive and nominal antigen-responsive T cells [2].

GVHD T-cell immunology Immunosuppression

Oral Bioavailability and Dose-Dependent In Vivo Efficacy in Arthritis

GNF362 demonstrates oral bioavailability in rats, achieving dose-dependent reduction of joint swelling in the Lewis rat antigen-induced arthritis (rAIA) model. Twice-daily oral administration for 21 days reduced knee joint swelling by 34% at 6 mg/kg and 47% at 20 mg/kg compared to vehicle-treated controls . The compound also significantly reduced inflammatory cell infiltrate, joint damage, and proteoglycan loss at the 20 mg/kg dose .

Arthritis Inflammation Oral dosing

Broad Kinase Selectivity Profile: >150 Kinases Tested

GNF362 was profiled against a panel of 159 protein and lipid kinases using the Invitrogen Profiling Z'-lite assay at 10 μM ATP. The compound showed no significant inhibitory activity against any kinase outside the ITPK family, demonstrating a clean selectivity profile [1][2]. This contrasts with many kinase inhibitors that exhibit promiscuous polypharmacology, which can confound mechanistic interpretation.

Kinase selectivity Off-target profiling Chemical biology

Cellular Functional Activity: Augmentation of Calcium Signaling

In primary mouse splenocytes (B and T lymphocytes), GNF362 augments store-operated calcium (SOC) entry following antigen receptor cross-linking with an EC50 of 12 nM [1]. This cellular potency closely matches its biochemical IC50, indicating efficient target engagement in a physiologically relevant setting. The compound also blocks Ins(1,3,4,5)P4 production and enhances antigen receptor-driven Ca2+ responses, confirming functional ITPK inhibition .

Calcium signaling Lymphocyte activation Cellular assay

Functional Evidence in Platelet Activation: ITPK as Negative Regulator

In human platelet studies, GNF362 enhanced aggregation induced by low concentrations of ADP, collagen, thrombin, and U46619, and increased thrombus formation in collagen-coated capillaries [1]. Mechanistically, GNF362 induced a transient elevation of intracellular Ca2+ concentration, elevated basal IP3 levels, and enhanced the peak Ca2+ response to agonists [2]. These findings establish ITPK and its product IP4 as negative regulators of platelet function, providing a novel tool for studying thrombosis signaling pathways.

Platelet biology Thrombosis Calcium signaling

Recommended Application Scenarios for GNF362 Based on Validated Evidence


Preclinical Graft-versus-Host Disease (GVHD) Studies Requiring GVL Preservation

Researchers investigating selective immunosuppression for GVHD prophylaxis or treatment should utilize GNF362 to dissect the role of ITPKB in T-cell alloreactivity while maintaining anti-tumor immunity. The compound's demonstrated superiority over FK506 in preserving GVL against AML cell lines (MLL-AF9-eGFP, C1498-luciferase) makes it the preferred tool for mechanistic studies aiming to uncouple GVHD from GVL [1]. In vivo oral dosing at 3-25 mg/kg BID provides robust efficacy in both acute and chronic GVHD models [2].

Mechanistic Studies of Calcium Signaling and Lymphocyte Activation

GNF362 serves as a high-quality chemical probe for investigating store-operated calcium (SOC) entry and IP3/IP4 signaling in lymphocytes. Its nanomolar cellular EC50 (12 nM) and concordance with biochemical potency make it suitable for ex vivo T- and B-cell activation assays, including proliferation, cytokine production, and activation-induced cell death studies [1]. The compound's clean kinase selectivity profile (>150 kinases tested) minimizes confounding off-target effects, ensuring that observed phenotypes are attributable to ITPK inhibition [2].

In Vivo Efficacy Testing in Inflammatory Arthritis Models

Investigators studying inflammatory arthritis or other T-cell-mediated autoimmune conditions can leverage GNF362's oral bioavailability and validated dosing regimen. The compound's dose-dependent reduction of joint swelling (34% at 6 mg/kg, 47% at 20 mg/kg BID) in the Lewis rat antigen-induced arthritis model provides a robust starting point for preclinical efficacy studies [1]. Histological improvements in inflammatory cell infiltration and proteoglycan loss further support its utility in chronic inflammation research [2].

Platelet Biology and Thrombosis Signaling Pathway Dissection

GNF362 enables researchers to explore the role of ITPK-generated IP4 as a negative regulator of platelet activation. In human platelet assays, the compound enhances aggregation and thrombus formation, providing a pharmacological tool to study the intersection of phosphoinositide signaling and hemostasis [1]. The observed elevation of intracellular calcium and IP3 levels offers mechanistic insights into platelet hyperresponsiveness and may inform thrombosis research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNF362

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.